16-Episarpagine

Description

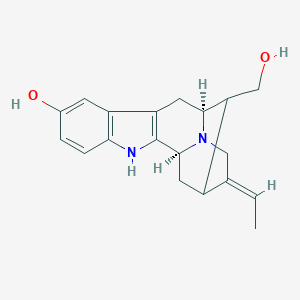

Structure

3D Structure

Properties

CAS No. |

102490-01-7 |

|---|---|

Molecular Formula |

C19H22N2O2 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(1S,12S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol |

InChI |

InChI=1S/C19H22N2O2/c1-2-10-8-21-17-7-14-13-5-11(23)3-4-16(13)20-19(14)18(21)6-12(10)15(17)9-22/h2-5,12,15,17-18,20,22-23H,6-9H2,1H3/b10-2-/t12?,15?,17-,18-/m0/s1 |

InChI Key |

VTVQHYQGTTVKDE-LUMHSOHMSA-N |

SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3CC1C([C@@H]2CC4=C3NC5=C4C=C(C=C5)O)CO |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO |

Synonyms |

16-epi-sarpagine 16-episarpagine |

Origin of Product |

United States |

Biosynthetic Pathways and Precursor Studies of 16 Episarpagine

Elucidation of Tryptophan-Initiated Biosynthetic Routes

The biosynthesis of 16-Episarpagine, like other monoterpene indole (B1671886) alkaloids (MIAs), is initiated from the aromatic amino acid L-tryptophan. csic.esscience-softcon.dewmcloud.orgh-its.orgwikipedia.orgwikipedia.org Tryptophan serves as the precursor for the indole moiety of these complex natural products. science-softcon.deh-its.orgwikipedia.orgwikipedia.org

The initial step involves the decarboxylation of tryptophan to form tryptamine (B22526). science-softcon.dewikipedia.orgwikipedia.org This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC). Tryptamine then undergoes a key condensation reaction with secologanin, a secoiridoid monoterpene derived from the mevalonate (B85504) pathway. wikipedia.orguniprot.orgwikipedia.org This crucial Pictet-Spengler condensation is catalyzed by strictosidine (B192452) synthase (STR, EC 4.3.3.2) and yields strictosidine (3α-(S)-strictosidine). wikipedia.orgwikipedia.orgwikipedia.orgcjnmcpu.comresearchgate.netuni.luuni.lunih.gov Strictosidine is considered a universal precursor for the vast array of monoterpene indole alkaloids found in plants. science-softcon.deh-its.orgwikipedia.orgwikipedia.orgwikipedia.orguni.lucdutcm.edu.cnnih.gov

Identification of Key Enzyme-Catalyzed Reactions and Intermediates in Sarpagine (B1680780) Alkaloid Formation

Following the formation of strictosidine, a complex series of enzymatic transformations leads to the diverse structures of MIAs, including the sarpagine alkaloids. A pivotal intermediate in the biosynthesis of sarpagan, ajmalan (B1240692), and other related alkaloid classes is geissoschizine, which is derived from strictosidine. uniprot.orgcdutcm.edu.cnnih.govwikipedia.orgresearchgate.netebi.ac.uknih.govnih.govmetabolomicsworkbench.org

A key enzyme involved in the formation of the sarpagan skeleton from geissoschizine is the sarpagan bridge enzyme (SBE). cdutcm.edu.cnresearchgate.net SBE is a cytochrome P450 monooxygenase that catalyzes the oxidative cyclization of geissoschizine, leading to the formation of sarpagan-type alkaloids such as polyneuridine (B1254981) aldehyde. h-its.orguniprot.orgcdutcm.edu.cnresearchgate.net This reaction involves the formation of a C5-C16 bond. researchgate.netnih.gov

Further enzymatic steps are required to convert polyneuridine aldehyde and other sarpagan intermediates into specific sarpagine alkaloids like 16-Episarpagine. For instance, polyneuridine aldehyde esterase (PNAE, EC 3.1.1.78) catalyzes the hydrolysis of polyneuridine aldehyde, leading to the formation of 16-epivellosimine (B1246557). nih.gov This highlights 16-epivellosimine as an important intermediate in the pathway to certain sarpagine alkaloids and also demonstrates a point of stereochemical significance at C-16.

While the precise enzymatic cascade leading directly to 16-Episarpagine may involve further modifications (e.g., reduction, hydroxylation, or methylation) of intermediates like 16-epivellosimine or other sarpagan derivatives, the core biosynthetic route proceeds through the tryptophan-strictosidine-geissoschizine pathway, with SBE playing a critical role in establishing the sarpagan scaffold.

Proposed Biogenetic Relationships between 16-Episarpagine and Related Indole Alkaloid Skeletons (e.g., Ajmaline (B190527) Alkaloids)

Sarpagine alkaloids, including 16-Episarpagine, share a close biogenetic relationship with ajmaline alkaloids. nih.govwikipedia.org These two groups of alkaloids exhibit important structural similarities, particularly the presence of the quinuclidine (B89598) ring and a C-5–C-16 linkage. nih.gov They originate from common biogenetic intermediates, such as strictosidine and geissoschizine. nih.govwikipedia.org

The biogenetic connection between the sarpagine and ajmaline skeletons has been proposed and experimentally supported. nih.govwikipedia.orgnih.govnih.gov Studies have demonstrated the potential for interconversion between these structural types. For example, the conversion of 16-epi-vellosimine, a sarpagine alkaloid, into vinorine (B1233521), a precursor in the ajmaline pathway, has been achieved enzymatically by acetyl-CoA dependent vinorine synthase. nih.govwikipedia.org This conversion involves a rearrangement of the sarpagan skeleton to the ajmalan skeleton. wikipedia.org

A key stereochemical difference between many sarpagine and ajmaline alkaloids lies at the C-16 position, where the absolute configuration is often antipodal between the two series. nih.gov The demonstrated conversion of 16-epi-vellosimine (with a specific C-16 configuration) to vinorine (leading to the ajmaline skeleton with a different C-16 configuration relative to sarpagine) provides experimental evidence for this biogenetic link and the potential for enzymatic control over this stereocenter. nih.govwikipedia.org

These findings suggest that sarpagine and ajmaline alkaloids diverge from a common point or can be interconverted through specific enzymatic reactions, highlighting the intricate network of transformations within MIA biosynthesis.

Investigations into Biosynthetic Regulation and Metabolic Engineering Potential

The biosynthesis of monoterpene indole alkaloids, including sarpagine derivatives, is a complex process that is tightly regulated within the plant. Regulation can occur at multiple levels, including the expression and activity of biosynthetic enzymes. Studies have investigated the expression of key enzymes like tryptophan decarboxylase and strictosidine synthase, noting their potential coordinate regulation with primary metabolism and tissue-specific localization. science-softcon.deh-its.org For instance, strictosidine synthase is encoded by a single-copy gene and its expression can be influenced by plant hormones. wikipedia.org Sarpagan bridge enzyme (SBE) has been found to be highly expressed in root tissues in some plants where sarpagan alkaloids are abundant. cdutcm.edu.cn

The detailed understanding of the enzymes and genes involved in MIA biosynthesis has opened avenues for metabolic engineering to enhance the production of valuable alkaloids. Efforts have been made to engineer microorganisms, such as yeast, for the de novo biosynthesis of complex MIAs like ajmaline, which is structurally related to sarpagine alkaloids. uni.lunih.gov These approaches involve introducing multiple plant genes encoding the necessary biosynthetic enzymes into the host organism. uni.lu

Furthermore, the characterization of enzymes like strictosidine synthase and sarpagan bridge enzyme provides opportunities for protein engineering to potentially alter substrate specificity or catalytic activity, which could lead to the production of novel or modified alkaloid structures. nih.gov While specific metabolic engineering efforts focused solely on 16-Episarpagine are not extensively detailed in the provided search results, the progress in engineering the biosynthesis of related sarpagine and ajmaline alkaloids indicates the potential for similar strategies to be applied to 16-Episarpagine production. The intricate nature of the pathway, involving numerous enzymes and intermediates, presents both challenges and opportunities for targeted metabolic engineering approaches.

Total Synthesis Strategies and Methodologies for 16 Episarpagine

Retrosynthetic Analysis for the 16-Episarpagine Scaffold

Retrosynthetic analysis is a key technique in planning the synthesis of complex organic molecules like 16-episarpagine ysu.amub.eduwikipedia.org. This approach involves working backward from the target molecule to simpler, readily available starting materials by applying a series of transforms, which are the reverse of synthetic reactions ub.eduwikipedia.org. For the sarpagine (B1680780) scaffold, retrosynthetic disconnections often focus on breaking bonds that form the characteristic polycyclic system, particularly the azabicyclo[3.3.1]nonane core nih.gov.

One common retrosynthetic strategy involves identifying key intermediates that can be accessed through established reactions. For instance, the indole (B1671886) moiety and the bridged azabicyclo[3.3.1]nonane system are central to the sarpagine structure. Retrosynthetic steps might involve disconnecting bonds within this core or between the indole and the rest of the molecule, leading back to simpler precursors such as substituted tryptophans or tryptamine (B22526) derivatives and suitable cyclic or acyclic fragments nih.govnih.govacs.org. The specific functional groups and stereocenters in 16-episarpagine guide the choice of disconnections and the subsequent synthetic route wisconsin.edu.

Enantiospecific Total Synthesis Approaches to (+)-16-Episarpagine

Enantiospecific synthesis aims to synthesize a single enantiomer of a chiral compound from a chiral starting material or using chiral reagents/catalysts, ensuring that the stereochemistry of the starting material or catalyst dictates the stereochemistry of the product ysu.am. The enantiospecific total synthesis of (+)-16-episarpagine has been reported, often relying on the strategic use of chiral starting materials and controlled transformations wisconsin.eduuwm.eduuwm.edu.

Selection and Application of Chiral Starting Materials and Auxiliaries

Chiral starting materials or auxiliaries play a crucial role in establishing the desired stereochemistry in the synthesis of (+)-16-episarpagine uni.lu. Naturally occurring chiral precursors, such as D- or L-tryptophan derivatives, have been widely employed as the source of chirality for constructing the sarpagine framework nih.govacs.orgresearchgate.netacs.orgresearchgate.net. The inherent stereochemistry of these amino acids can be transferred to the growing molecular scaffold through carefully designed reaction sequences, such as the asymmetric Pictet-Spengler reaction nih.govacs.orgresearchgate.netacs.org. Chiral auxiliaries can also be attached to achiral or racemic intermediates to temporarily introduce chirality, influence the stereochemical outcome of reactions, and then be removed later in the synthesis uni.lu.

Diastereoselective and Enantioselective Transformations

Achieving high diastereoselectivity and enantioselectivity is paramount in the synthesis of complex natural products like 16-episarpagine, which possess multiple stereogenic centers uni.lu. Diastereoselective transformations involve reactions where the formation of one diastereomer is favored over others, often controlled by existing stereocenters within the molecule uni.luwikipedia.org. Enantioselective transformations, on the other hand, selectively produce one enantiomer of a chiral product from an achiral or racemic precursor, typically requiring the use of chiral catalysts, reagents, or chiral auxiliaries uni.luwikipedia.org.

In the context of 16-episarpagine synthesis, key steps often involve diastereoselective cyclizations and additions that set the relative stereochemistry of the azabicyclo[3.3.1]nonane core nih.gov. Enantioselective methods, such as asymmetric Pictet-Spengler reactions, are employed early in the synthesis to establish the absolute configuration of critical stereocenters derived from the chiral starting material nih.govacs.orgresearchgate.netacs.org. The careful selection of reaction conditions, catalysts, and reagents is essential to control these stereochemical outcomes effectively uni.luwikipedia.org.

Key Methodological Advances in Sarpagine Core Construction

The construction of the intricate sarpagine core has been a central focus of synthetic efforts towards 16-episarpagine and related alkaloids uni.lu. Significant methodological advances have been made to efficiently and stereoselectively assemble this challenging ring system.

Intramolecular Cyclizations (e.g., Pictet-Spengler Reactions and Variants)

Intramolecular cyclization reactions are powerful tools for forming cyclic systems within a molecule. The Pictet-Spengler reaction, a classic example of an intramolecular imine cyclization with an aromatic ring, is a cornerstone in the synthesis of tetrahydro-β-carbolines, a key structural motif found in sarpagine alkaloids nih.govacs.orgresearchgate.netacs.orgchemrxiv.org. Variants of the Pictet-Spengler reaction, including asymmetric versions utilizing chiral starting materials like tryptophan derivatives, have been developed to control the stereochemistry at the newly formed chiral center nih.govacs.orgresearchgate.netacs.org. These cyclizations are crucial for building the initial rings of the sarpagine scaffold. Other intramolecular cyclization strategies, such as those involving titanium-mediated amide-alkene coupling or radical cascades, have also been explored for constructing the bridged azabicyclo[3.3.1]nonane moiety nih.govsogang.ac.kr.

Intermolecular Coupling Reactions (e.g., Oxidative Dehydrodimerization, Suzuki Coupling)

Intermolecular coupling reactions involve the formation of a bond between two separate molecules. While intramolecular cyclizations are primary for building the core sarpagine skeleton, intermolecular coupling reactions can be employed for introducing substituents or linking molecular fragments. Oxidative dehydrodimerization, particularly thallium(III)-mediated methods, has been utilized in the synthesis of dimeric indole alkaloids containing sarpagine units, forming C-C bonds between two monomeric units nih.govresearchgate.netacs.orgmdpi.com. Although less directly applied to the construction of the monomeric 16-episarpagine core itself, these methods highlight the utility of oxidative coupling in assembling complex indole alkaloid structures. Suzuki coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or pseudohalide, is a versatile tool for forming carbon-carbon bonds wikipedia.orglibretexts.org. While not a primary method for constructing the core sarpagine rings, Suzuki coupling has been used in model studies and could potentially be applied in strategies involving the coupling of pre-formed fragments nih.govfigshare.comx-mol.net.

Strategic Use of Ring-Forming Reactions (e.g., Wittig Reaction, Hydroboration)

Ring-forming reactions are crucial steps in assembling the complex framework of 16-Episarpagine and related sarpagine alkaloids. Among these, the Wittig reaction and hydroboration have been employed strategically in certain synthetic routes.

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, offering a regioselective method to introduce unsaturation at specific positions within a synthetic intermediate. libretexts.orgyoutube.com In the context of sarpagine alkaloid synthesis, a Wittig reaction was utilized in one approach to construct a diene intermediate. Specifically, the reaction of a pentacyclic ketone with triphenylphosphonium bromide in the presence of potassium t-butoxide afforded a diene in high yield. nih.gov This diene contained the necessary unsaturation for subsequent transformations to build the sarpagine skeleton. The Wittig reaction typically involves the reaction of a carbonyl compound (aldehyde or ketone) with a phosphorus ylide, leading to the formation of an alkene and a phosphine (B1218219) oxide byproduct. libretexts.orgmasterorganicchemistry.com The regiochemical control offered by the Wittig reaction is particularly valuable in constructing complex molecules like 16-Episarpagine where precise placement of double bonds is essential for subsequent cyclizations or functionalizations. libretexts.org

Hydroboration, often followed by oxidation, is a versatile reaction for the anti-Markovnikov hydration of alkenes, resulting in the formation of alcohols. This reaction is known for its stereospecificity, typically proceeding via a syn addition of the borane (B79455) to the alkene, followed by oxidation with retention of configuration. In the synthesis of sarpagine alkaloids, hydroboration has been used to introduce hydroxyl groups with defined stereochemistry. researchgate.net For instance, in the synthesis involving the diene intermediate generated by the Wittig reaction, hydroboration using 9-BBN (9-borabicyclo[3.3.1]nonane) was employed. nih.gov The choice of 9-BBN was strategic, facilitating attack from the less hindered face of a specific double bond within the diene. nih.gov The subsequent hydroboration-oxidation sequence yielded a product with the desired stereochemistry, demonstrating the utility of this reaction in controlling the stereochemical outcome of the synthesis. nih.gov

These ring-forming and functionalization reactions, such as the Wittig reaction for alkene formation and hydroboration for controlled alcohol synthesis, highlight the strategic approaches used to construct the complex architecture of 16-Episarpagine.

Synthetic Route Optimization and Scalability Considerations

Optimizing synthetic routes for complex natural products like 16-Episarpagine is crucial for improving efficiency, yield, and practicality, especially if larger quantities are required for further study or potential development. Scalability refers to the ability to reproduce a synthesis on a larger scale without significant loss of yield or purity, and without requiring prohibitively expensive or hazardous reagents and conditions.

While specific details on the large-scale synthesis or manufacturing of 16-Episarpagine are not extensively detailed in the provided search results, the emphasis on developing general, efficient, and stereospecific routes for sarpagine alkaloids suggests an underlying consideration for scalability. mdpi.comresearchgate.netmdpi.com The mention of obtaining intermediates on a "gram scale" in some studies indicates efforts towards demonstrating the feasibility of larger-scale synthesis. mdpi.comresearchgate.net Challenges in scaling complex natural product synthesis often involve reaction conditions, purification procedures, and the cost and availability of reagents. mdpi.com Continued research in synthetic methodology and process chemistry is essential for addressing these scalability considerations for 16-Episarpagine and other complex alkaloids.

Structural Modification and Derivatization of 16 Episarpagine

Design Principles for Novel 16-Episarpagine Analogs and Derivatives

The design of new analogs and derivatives of 16-episarpagine is guided by several strategic principles aimed at generating structurally diverse molecules for biological screening and optimizing therapeutic potential. A core principle is the creation of compound libraries based on the complex natural product scaffold. nih.gov This approach, often termed biology-oriented synthesis or the creation of pseudo-natural products, uses a divergent synthetic strategy from a common intermediate to produce a wide array of related but distinct structures. nih.gov

Another key design principle involves the targeted modification of specific stereochemical centers. The stereochemistry at positions C3, C16, C17, and C20 is known to be critical for the biological activity of related alkaloid skeletons. nih.gov Therefore, synthetic designs often focus on developing methods for the controllable adjustment of these centers, allowing for the systematic evaluation of how each stereoisomer interacts with biological targets. nih.gov The rationale is that stereochemical diversity is a key factor for success in drug discovery screening campaigns. nih.gov Furthermore, design strategies may focus on introducing a variety of functional groups at accessible positions on the sarpagine (B1680780) skeleton to probe interactions with biological targets and improve physicochemical properties.

Synthetic Routes to Modify the Sarpagine Skeleton and Stereochemical Centers

Modifying the architecturally complex sarpagine skeleton requires robust and often lengthy synthetic sequences. nih.gov Strategies are typically centered on the late-stage functionalization of a common tetracyclic or pentacyclic intermediate, which allows for the divergent synthesis of multiple analogs. researchgate.net

Functional group interconversion (FGI) is the process of converting one functional group into another through reactions like substitution, addition, oxidation, or reduction. imperial.ac.uk This is a fundamental tactic in organic synthesis for elaborating molecular scaffolds. imperial.ac.ukub.edufiveable.mevanderbilt.edu On the sarpagine framework, several FGI and addition reactions have been employed to introduce chemical diversity.

For instance, the ketone group, often present in synthetic intermediates, can be converted into an aldehyde via a Wittig–hydrolysis sequence. acs.org This aldehyde can then be further transformed; for example, reduction with sodium borohydride (B1222165) (NaBH₄) yields a primary alcohol. acs.org Other key transformations used in the functionalization of sarpagine-related templates include regiospecific hydroboration to introduce hydroxyl groups and the Tollens reaction. researchgate.net The table below summarizes some key functional group interconversions relevant to the modification of the sarpagine skeleton.

| Starting Functional Group | Reagents/Reaction Type | Resulting Functional Group | Reference |

| Ketone (at C16) | Wittig Reaction, then Hydrolysis | Aldehyde | acs.org |

| Aldehyde (at C16) | Sodium Borohydride (NaBH₄) | Primary Alcohol | acs.org |

| Olefin | Hydroboration-Oxidation | Alcohol | researchgate.net |

| Alcohol | Swern Oxidation | Aldehyde/Ketone | nih.gov |

| Aldehyde | Tollens Reaction | Carboxylic Acid | researchgate.net |

Controlling the stereochemistry at the C16 position is a significant challenge in the synthesis of sarpagine alkaloids. nih.gov The development of methods to stereoselectively introduce substituents at this and other chiral centers is crucial for accessing specific isomers like 16-episarpagine and its derivatives.

One documented approach involves the treatment of a pentacyclic intermediate with a base like lithium diisopropylamide (LDA) to form an enolate, which is then reacted with an electrophile such as formaldehyde. nih.gov This reaction can stereoselectively install a hydroxymethyl group at the C16 position. nih.gov However, such reactions can sometimes yield a mixture of stereoisomers, requiring careful optimization of reaction conditions. nih.gov Attempts to deliberately invert or epimerize the stereochemistry at C16 using various bases and proton donors have proven to be challenging, often failing to yield the desired product. nih.gov

Despite these challenges, the stereospecific total synthesis of sarpagine alkaloids with the 16-epi configuration, such as (E)-16-epiaffinisine and (E)-16-epinormacusine B, has been successfully accomplished. nih.gov These syntheses demonstrate that with carefully chosen strategies and starting from chiral precursors like D-(+)-tryptophan, complete control over the stereochemical outcome can be achieved, providing access to these specific, naturally rare isomers. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies of 16-Episarpagine and its Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov For complex natural products like 16-episarpagine, SAR studies guide the modification of the lead compound to enhance potency and selectivity while minimizing toxicity. nih.govmdpi.com

While comprehensive SAR data specifically for 16-episarpagine derivatives are not widely published, principles can be drawn from studies on related alkaloids. SAR investigations typically involve synthesizing a library of analogs where specific parts of the molecule are systematically varied, and then evaluating their activity in in-vitro assays. mdpi.com

For the broader class of indole (B1671886) alkaloids, modifications to nearly every part of the molecule have been shown to influence activity. For example, in the related fascaplysin (B45494) alkaloids, the introduction of halogen substituents (e.g., bromine) at positions on the indole ring system (cycles A and E) led to a pronounced selectivity for cancer cells over non-cancer cells. mdpi.com Conversely, modifications on the central C ring resulted in stronger activity in therapy-resistant cancer cell lines. mdpi.com The type of substituent also matters; a comparison of methyl, ethyl, and phenyl groups on the C ring showed that cytotoxicity increased with the size of the substituent (Me < Et < Ph). mdpi.com

Applying these principles to the 16-episarpagine scaffold, it can be hypothesized that the nature and position of substituents on the aromatic indole ring and the stereochemistry and functional groups around the C16 position would be critical determinants of in-vitro biological activity.

| Structural Modification Area | Type of Modification | General Impact on In Vitro Activity (Hypothesized for Sarpagine) | Reference |

| Indole Ring System | Halogenation (e.g., Br, Cl) | May increase potency and/or selectivity against cancer cell lines | mdpi.com |

| C16 Position | Variation of substituent size (e.g., -CH₃ vs. -Ph) | Likely to modulate binding affinity and potency | mdpi.com |

| C16 Position | Change in Stereochemistry (e.g., sarpagine vs. 16-episarpagine) | Could significantly alter or abolish biological activity by affecting target binding | nih.gov |

| Basic Nitrogen (Nb) | N-alkylation or functionalization | May alter bioavailability and target interaction | nih.gov |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the key pharmacophoric features of 16-episarpagine is essential for rational drug design.

Based on the general structure of sarpagine-type alkaloids, several features can be proposed as key components of its pharmacophore. These include:

The Indole Moiety: The aromatic indole ring system, with its potential for π-π stacking and hydrogen bonding (via the N-H group), is likely a critical interaction domain.

The Basic Nitrogen Atom: The tertiary amine within the azabicyclo[3.3.1]nonane core is typically protonated at physiological pH, allowing for a strong ionic interaction with acidic residues (e.g., aspartate, glutamate) in a target protein's binding site.

Computational methods such as molecular docking and pharmacophore modeling are powerful tools used to refine these hypotheses by simulating the binding of ligands to protein structures, thereby identifying the most probable binding modes and key interactions. rsc.org

Synthesis and SAR of Dimeric Sarpagine Alkaloids (e.g., Bisindoles related to Dispegatrine)

Dimeric sarpagine alkaloids, also known as bisindole alkaloids, are complex natural products composed of two individual monomeric indole alkaloid units. nih.govnih.gov These molecules are of significant interest to medicinal and synthetic chemists because they often exhibit enhanced biological and pharmacological properties compared to their constituent monomers. nih.govmdpi.com The structural complexity and potent bioactivity of these compounds make their synthesis a challenging but rewarding endeavor. mdpi.com A common synthetic approach involves a biomimetic or partial synthesis strategy, where monomeric alkaloids, obtained through isolation or total synthesis, are coupled to form the dimeric structure. nih.gov

The investigation into the synthesis and structure-activity relationships (SAR) of these bisindoles provides critical insights into how dimerization impacts biological function. A prominent example within this class is dispegatrine (B12261), a C-2 symmetric dimeric sarpagine alkaloid. nih.gov

Synthesis of Dispegatrine

The total synthesis of P-(+)-dispegatrine provides a clear example of constructing a dimeric sarpagine alkaloid. A key step in its synthesis is the creation of the bond that links the two monomeric units. In one successful approach, a late-stage intermolecular oxidative coupling was employed to form the crucial C(9)-C(9′) biaryl axis, which connects the two spegatrine (B1681066) monomers. nih.gov This reaction was mediated by thallium(III) acetate (B1210297) and demonstrated high regio- and stereocontrol, leading exclusively to the desired atropodiastereomer. nih.gov An earlier biomimetic attempt to synthesize dispegatrine through an oxidative phenolic coupling of the monomer, (+)-spegatrine, resulted in a very low yield of only 0.25%.

Other bisindole alkaloids that contain a sarpagine unit are formed through different linkages. For example, the anti-leishmanial alkaloids accedinisine and (−)-N′-demethylaccedinisine are heterodimers. Their synthesis involves linking the C-3 position of a vobasine-type unit (like vobasinol or perivinol) to the C-10′ position of a sarpagine unit, specifically affinisine. nih.gov

Structure-Activity Relationships (SAR)

A central theme in the study of bisindole alkaloids is that dimerization is a key factor for enhanced biological activity. nih.gov The comparison between a dimeric alkaloid and its corresponding monomer often reveals a significant increase in potency, although the precise mechanism of action is not always known. nih.govmdpi.com

The case of dispegatrine clearly illustrates this principle. Both the dimer, (+)-dispegatrine, and its monomeric precursor, (+)-spegatrine, exhibit antihypertensive activity. However, the dimeric structure of (+)-dispegatrine results in a potency that is approximately an order of magnitude greater than that of the monomer. nih.gov This enhanced activity is reflected in its stronger affinity for both α1- and α2-adrenoreceptors.

This trend of enhanced activity in dimers is not limited to dispegatrine. Several other bisindole alkaloids containing at least one sarpagine or related unit have demonstrated superior bioactivity compared to their monomeric components in various therapeutic areas. nih.gov For instance, the bisindoles (−)-macrocarpamine and (+)-villalstonine have shown potent antimalarial activity against Plasmodium falciparum and anticancer activity against several cell lines. nih.gov

Table 1: Comparison of Biological Activity between Monomeric and Dimeric Sarpagine-Related Alkaloids

| Monomer | Dimer | Biological Activity | Finding |

| (+)-Spegatrine | (+)-Dispegatrine | Antihypertensive (Adrenoreceptor Affinity) | The dimer exhibits affinity that is about an order of magnitude greater than the monomer. nih.gov |

| Affinisine (Sarpagine unit) + Vobasinol (Vobasine unit) | Accedinisine | Anti-leishmanial | The dimeric structure is responsible for the observed biological activity against Leishmania. nih.gov |

| Monomeric Precursors | (−)-Macrocarpamine | Antimalarial, Anticancer | The dimeric alkaloid is one of the most active bisindoles isolated from Alstonia macrophylla against Plasmodium falciparum and various cancer cell lines. nih.gov |

Mechanistic Investigations of Biological Activities of 16 Episarpagine in Vitro

In Vitro Pharmacological Profiling and Activity Spectrum

In vitro pharmacological profiling of 16-Episarpagine aims to characterize its spectrum of biological activities across different cellular and microbial targets. Studies have explored its potential in modulating inflammatory responses, inhibiting microbial growth, and exerting cytotoxic effects on cancer cell lines.

Anti-inflammatory Activity Assessments

Investigations into the anti-inflammatory potential of natural compounds often involve in vitro assays designed to assess their ability to modulate key inflammatory pathways or inhibit inflammatory mediators. While specific detailed research findings on the in vitro anti-inflammatory activity of 16-Episarpagine were not extensively provided in the search results, general methods for assessing anti-inflammatory activity in vitro include evaluating the stabilization of red blood cell membranes or inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase, which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.govnih.gov

Antimicrobial Activity Studies (e.g., Anti-malarial, Anti-leishmanial, Anti-bacterial)

16-Episarpagine has demonstrated in vitro activity against certain parasitic organisms. Specifically, it has shown activity against Entamoeba histolytica and Plasmodium falciparum in laboratory settings. wisconsin.edu There have also been allegations of leishmanicidal and bactericidal activity associated with 16-Episarpagine. wisconsin.edu

General mechanisms by which alkaloids exert antimicrobial effects in vitro include disrupting the cell membranes of microbes, suppressing essential enzyme activity, and obstructing the production of proteins, RNA, and DNA necessary for microbial survival and proliferation. mdpi.com

While detailed quantitative data for 16-Episarpagine's activity against a broad spectrum of microbes was not available, the reported activity against E. histolytica and P. falciparum highlights its potential in the realm of antiparasitic research. wisconsin.edu

Anticancer/Antineoplastic Activity in Cell Lines

The in vitro evaluation of anticancer or antineoplastic activity involves testing compounds against various cancer cell lines to determine their cytotoxic or growth inhibitory effects. 16-Episarpagine has been mentioned in the context of anticancer activity. wisconsin.edu Related sarpagine (B1680780) alkaloids have also shown promise; for instance, lochnerine (B1675002), another sarpagine alkaloid, demonstrated the ability to induce complete inhibition of vincristine-resistant P388 leukemic cells in vitro when used in combination with vincristine (B1662923) or daunorubicin (B1662515) at subcytotoxic concentrations. nih.gov

Standard in vitro anticancer screening often utilizes panels of human tumor cell lines derived from different cancer types, such as those from the NCI-60 screen, to assess the growth inhibitory activity of compounds. mdpi.complos.orgnih.gov These assays typically determine parameters like the concentration required for 50% growth inhibition (GI50) or the concentration causing 50% cell death (IC50). mdpi.comjapsonline.complos.orgfrontiersin.org While specific IC50 or GI50 values for 16-Episarpagine across a panel of cancer cell lines were not detailed in the provided information, its mention in the context of anticancer activity suggests this is an area of investigation. wisconsin.edu

Exploration of Other Biological Potentials (e.g., Vasorelaxant Activity)

Beyond anti-inflammatory, antimicrobial, and anticancer activities, other biological potentials of 16-Episarpagine and related compounds have been explored in vitro. Vasorelaxant activity is one such area. A related sarpagine alkaloid, lochnerine, is known to possess promising vasorelaxant properties. nih.gov Vasorelaxant activity is typically assessed in vitro using isolated vascular tissues, such as rat aortic rings, pre-contracted with agonists like phenylephrine (B352888) or potassium chloride, and measuring the relaxation response upon administration of the test compound. fudutsinma.edu.ngnih.gov While the direct in vitro vasorelaxant activity of 16-Episarpagine was not explicitly detailed, the activity observed in a closely related sarpagine alkaloid suggests this could be a potential area of its biological influence. nih.gov

Molecular Mechanisms of Action in Cellular and Subcellular Systems

Understanding the molecular mechanisms of action of a compound like 16-Episarpagine at the cellular and subcellular levels is crucial for elucidating how it exerts its biological effects. This involves identifying the specific biological targets with which the compound interacts and the downstream pathways that are affected.

Target Identification and Engagement Studies

Target identification is a fundamental step in understanding how a bioactive compound works. It involves pinpointing the specific proteins, enzymes, receptors, or other biological molecules that the compound binds to or modulates to produce its observed effects. dev.tonih.govfrontiersin.org

While specific detailed studies on the molecular targets and engagement of 16-Episarpagine were not prominently featured in the search results, the context in which it appeared alongside discussions of benzodiazepine (B76468) receptors and GABAA/α5-preferring profiles in one result suggests potential avenues for target investigation, possibly related to neuropharmacological activities, although this is not a confirmed mechanism for 16-Episarpagine itself. wisconsin.eduuwm.edu

General approaches to in vitro target identification include biochemical methods, genetic interaction studies, and computational inference. nih.gov Affinity-based probes and chemical proteomics are modern techniques used to directly capture and identify proteins that interact with a compound. frontiersin.org

Further research is needed to definitively identify the specific molecular targets and elucidate the detailed mechanisms by which 16-Episarpagine exerts its observed in vitro biological activities, such as its effects on Entamoeba histolytica and Plasmodium falciparum. wisconsin.edu

Data Tables

Based on the available information, a detailed data table specifically for 16-Episarpagine with quantitative data across multiple in vitro activities is limited. However, we can present the reported antimicrobial activity:

| Compound | Organism | Activity (In Vitro) |

| 16-Episarpagine | Entamoeba histolytica | Active |

| 16-Episarpagine | Plasmodium falciparum | Active |

Detailed Research Findings

The detailed research findings regarding 16-Episarpagine in vitro are primarily centered on its observed activity against Entamoeba histolytica and Plasmodium falciparum. wisconsin.edu The extent and potency of these activities, as well as comparisons to standard treatments, would require accessing the full details of the studies where these findings were reported. The mention of alleged leishmanicidal and bactericidal activity suggests a broader spectrum of antimicrobial potential that warrants further investigation. wisconsin.edu

In the context of anticancer activity, while 16-Episarpagine is noted, the detailed findings provided in the search results pertain more to related compounds like lochnerine and general approaches to in vitro cancer cell line screening. nih.govmdpi.complos.orgnih.gov Similarly, the discussion of vasorelaxant activity primarily referenced lochnerine. nih.gov

Elucidating the detailed mechanisms of action for 16-Episarpagine requires specific studies focused on its interactions with cellular components and pathways. While general methodologies for target identification exist, the precise molecular targets of 16-Episarpagine in mediating its biological effects remain to be fully characterized based on the provided information. dev.tonih.govfrontiersin.org

Modulation of Cellular Signaling Pathways

In vitro studies have investigated the potential of 16-Episarpagine to modulate various cellular signaling pathways. Research suggests that 16-Episarpagine may influence pathways central to cell growth and survival, including the PI3K/AKT and MAPK signaling pathways. wisconsin.edu Network pharmacology analysis has also indicated potential interactions with pathways such as Fc epsilon RI, PPAR, and MAPK signaling pathways. yydbzz.comyydbzz.com

The MAPK pathway is a critical intracellular signaling system involved in processes like cell proliferation, differentiation, survival, and apoptosis. mdpi.comnih.gov It can be activated by various stimuli, including growth factors and cell-matrix interactions, and plays a significant role in cancer cell survival and dissemination. nih.gov The PI3K/AKT pathway is also crucial, regulating anti-apoptotic mechanisms and being activated by ligands binding to receptor tyrosine kinases. mdpi.comoatext.com

The Fc epsilon RI signaling pathway in mast cells is involved in allergic reactions and defense against parasitic infections. bio-rad.comcusabio.com Activation of this receptor can lead to the induction of multiple signaling pathways, controlling the release of allergic mediators and the transcription of cytokine genes. bio-rad.com This includes the activation of MAPK cascades like ERK, JNK, and p38. bio-rad.com

PPARs (Peroxisome Proliferator-Activated Receptors) are nuclear hormone transcription factors that regulate genes involved in lipid metabolism, stress response, and inflammation. nih.gov There are three subtypes: PPARα, PPARβ/δ, and PPARγ, each mediating effects related to fatty acids. nih.gov PPARγ agonists, for instance, have been explored for their anti-inflammatory effects. mdpi.com

While these pathways have been implicated in various cellular functions and disease contexts, the specific mechanisms by which 16-Episarpagine modulates them in vitro require further detailed investigation to fully elucidate the nature and extent of these interactions.

Effects on Key Cellular Processes

In vitro studies have examined the impact of 16-Episarpagine on fundamental cellular processes such as cell growth and viability. Research indicates that 16-Episarpagine can inhibit cell growth and viability in vitro. wisconsin.edu

Cell viability and proliferation are commonly assessed using methods that measure cellular metabolic activity, such as tetrazolium salt assays (e.g., MTT, WST-1) or by quantifying enzyme activity like lactate (B86563) dehydrogenase (LDH) release, which indicates compromised cell membranes. takarabio.compromega.comabcam.com These assays provide quantitative data on the number of viable cells or changes in cell number over time. takarabio.comabcam.com

Enzyme Interaction Studies of 16-Episarpagine (In Vitro)

In vitro studies have also focused on the interactions of 16-Episarpagine with various enzymes, including those involved in drug metabolism and specific protein phosphatases. frontiersin.orgnih.gov

Inhibition and Induction of Cytochrome P450 (CYP) Enzymes

Information specifically detailing the inhibition or induction of Cytochrome P450 (CYP) enzymes by 16-Episarpagine was not found in the provided search results. CYP enzymes are a superfamily of enzymes crucial for the metabolism of many drugs and xenobiotics. nih.gov Studies investigating the interaction of a compound with CYP enzymes are important for understanding potential drug-drug interactions and the compound's metabolic fate.

Interactions with Other Drug-Metabolizing Enzymes and Transporters

Specific in vitro studies detailing the interactions of 16-Episarpagine with other drug-metabolizing enzymes or transporters were not identified in the provided search results. Drug-metabolizing enzymes beyond CYPs and various transporters play significant roles in the absorption, distribution, metabolism, and excretion of compounds. nih.gov

Modulation of Specific Protein Phosphatases (e.g., MptpA and MptpB)

Research has explored the interaction of sarpagine-related alkaloids with protein phosphatases, specifically MptpB from Mycobacterium tuberculosis. nih.govnih.gov MptpB is a secreted virulence factor that affects the survival of M. tuberculosis within host macrophages by dephosphorylating key signaling lipids like phosphatidylinositol 3-phosphate (PI3P) and phosphatidylinositol 3,5-biphosphate (PI(3,5)P2) in vitro. nih.govnih.gov These lipids are involved in phagolysosomal biogenesis and bacterial clearance. nih.gov

Studies have identified inhibitors of MptpB, highlighting the enzyme as a potential target against tuberculosis. nih.govnih.gov While the provided snippets mention the relevance of the cycloocta[b]indole core, found in sarpagine-macroline and ajmaline (B190527) related indole (B1671886) alkaloids, as a starting point for library design in the context of inhibitors active against MptpB, direct in vitro data specifically on 16-Episarpagine's modulation of MptpA or MptpB was not explicitly detailed in the search results. nih.govnih.gov

Analytical Methodologies for 16 Episarpagine Research

Chromatographic Techniques for Isolation, Purification, and Quantification (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for separating 16-episarpagine from complex mixtures, enabling its isolation, purification, and subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly utilized methods.

HPLC is widely used for the analysis of indole (B1671886) alkaloids, including those found in plant extracts. HPLC separates compounds based on their interactions with a stationary phase and a mobile phase. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition (e.g., acetonitrile-water mixtures, often with buffers) is critical for achieving optimal separation of 16-episarpagine from co-eluting compounds. UV detection is frequently employed in HPLC for the detection and quantification of compounds with chromophores, such as indole alkaloids, often at wavelengths around 280 nm. Gradient elution, where the mobile phase composition changes over time, can enhance the separation of compounds with a wide range of polarities. HPLC method development involves optimizing parameters like column selection, mobile phase, temperature, and flow rate to achieve desired separation, sensitivity, and reproducibility.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While GC requires samples to be in a gaseous form, making it suitable for volatile or semi-volatile substances, it can be applied to less volatile compounds after appropriate derivatization. GC separates compounds based on their boiling points and affinity for the stationary phase within a heated column. The separated compounds are then introduced into a mass spectrometer, which provides mass spectral data for identification. GC-MS has been mentioned in the context of analyzing 16-episarpagine and identifying volatile components in plant extracts containing indole alkaloids. The interpretation of mass spectra, including fragmentation patterns and molecular ions, is crucial for confirming the identity of 16-episarpagine.

The combination of chromatographic separation with mass spectrometry (LC-MS or GC-MS) is particularly powerful, offering both separation and detailed structural information, which is beneficial for analyzing complex samples like plant extracts and biological matrices. LC-MS/MS, a tandem mass spectrometry technique coupled with liquid chromatography, is often a method of choice for the quantitative analysis of compounds in complex biological samples due to its high sensitivity and specificity.

Spectroscopic Methods for Structural Characterization and Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable for the structural characterization and confirmation of 16-episarpagine.

NMR spectroscopy provides detailed information about the structure and arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are routinely used in organic chemistry for structural elucidation. ¹H NMR provides information about the different types of protons and their chemical environment, as well as their connectivity through spin-spin splitting patterns. ¹³C NMR provides information about the carbon skeleton of the molecule. Two-dimensional NMR techniques can provide more complex structural information. NMR spectroscopy has been specifically mentioned in the structural determination of sarpagine (B1680780) alkaloids and in differentiating between related compounds. The chemical shifts, splitting patterns, and integration of signals in NMR spectra are interpreted to confirm the proposed structure of 16-episarpagine.

Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This data is crucial for confirming the molecular formula and gaining insights into the structural subunits of 16-episarpagine. Different ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), can be used depending on the properties of the analyte. EI often produces characteristic fragmentation patterns useful for identification, while softer ionization techniques like ESI are valuable for obtaining the molecular ion peak of larger or more labile molecules. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition of the compound. MS is often coupled with chromatographic techniques (GC-MS, LC-MS) to analyze components of a mixture after separation.

The combined use of NMR and MS provides complementary information that allows for a comprehensive and definitive structural characterization of 16-episarpagine.

Development and Validation of Quantitative Analytical Assays for Biological Samples and Plant Extracts

Quantitative analytical assays are essential for determining the concentration of 16-episarpagine in various matrices, including biological samples and plant extracts. The development and validation of these assays are critical to ensure accuracy, precision, sensitivity, and specificity.

Quantitative analysis of natural products in complex matrices like plant extracts and biological samples presents challenges due to the presence of numerous other compounds that can interfere with the analysis. Sample preparation techniques are crucial to isolate and concentrate the analyte of interest and remove interfering substances. Common sample preparation methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). SPE, for instance, has been developed for the simultaneous analysis of multiple phenolic compounds in plant tissues with good recovery rates.

HPLC and LC-MS/MS are frequently used for the quantitative analysis of compounds in biological samples and plant extracts. LC-MS/MS, with its high sensitivity and selectivity, is particularly well-suited for the quantification of analytes present at low concentrations in complex biological matrices. The development of a quantitative method involves optimizing chromatographic conditions and detector parameters to achieve adequate separation and detection of 16-episarpagine.

Method validation is a critical step to ensure the reliability of the quantitative assay. Validation parameters typically include accuracy, precision, linearity, range, limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness. Linearity is assessed by establishing a calibration curve using known concentrations of the analyte. LOD and LOQ determine the lowest concentrations that can be reliably detected and quantified. Accuracy and precision evaluate how close the measured values are to the true values and the reproducibility of the results. Matrix effects, caused by endogenous substances in the sample matrix, can influence ionization efficiency in MS-based methods and need to be addressed during method development and validation, often through the use of internal standards. Stable isotopically labeled internal standards are preferred for quantitative analysis using MS-based methods as they can account for variations during sample preparation and analysis.

Quantitative analytical assays for sarpagine alkaloids in plant extracts have been reported using HPLC with UV detection, demonstrating good linearity and recovery.

Chiral Separation and Enantiomeric Excess Determination Techniques

16-Episarpagine, as a chiral molecule, may exist as enantiomers. The separation and determination of the enantiomeric excess (ee) are important for understanding its biological activity and synthesis. Enantiomers are stereoisomers that are non-superimposable mirror images of each other and have identical physical and chemical properties in achiral environments. Chiral separation is necessary to distinguish and quantify individual enantiomers.

Chromatographic techniques, particularly chiral HPLC and chiral GC, are widely used for enantiomeric separation. These methods employ chiral stationary phases (CSPs) that can interact differently with each enantiomer, leading to their separation. The selection of the appropriate CSP is crucial for achieving chiral resolution. Alternatively, chiral separation can be achieved using an indirect approach involving the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column.

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amounts than the other. It is defined as the absolute difference between the mole fractions of the two enantiomers, often expressed as a percentage.

Techniques for determining enantiomeric excess include chiral chromatography (HPLC or GC) with appropriate detectors. NMR spectroscopy, in conjunction with chiral solvating agents or chiral lanthanide shift reagents, can also be used to differentiate between enantiomers and determine their ratio. Mass spectrometry is generally chirally blind; however, advanced techniques like Mass Spectrometry correlated with PhotoElectron Circular Dichroism (MS-PECD) are being explored for direct enantiomeric excess measurement in mixtures without prior separation.

Research on sarpagine alkaloids has involved chiral resolution techniques, including crystallization with chiral acids and the use of chiral auxiliaries in synthesis, indicating the relevance of chiral analysis in this class of compounds.

Future Research Directions and Emerging Paradigms for 16 Episarpagine

Exploration of Untapped Biosynthetic Pathways and Metabolic Engineering for Enhanced Production

Sarpagine (B1680780) alkaloids, including 16-Episarpagine, share a common biosynthetic origin with other monoterpene indole (B1671886) alkaloids like macroline (B1247295) and ajmaline (B190527), primarily found in plants from the Apocynaceae family. nih.gov Future research aims to fully elucidate the complex enzymatic pathways involved in the biosynthesis of 16-Episarpagine and its congeners. Understanding these pathways at a molecular level is crucial for applying metabolic engineering strategies. frontiersin.orgnih.gov

Metabolic engineering offers promising avenues for enhancing the sustainable production of valuable plant natural products. frontiersin.orgmdpi.com Approaches such as gene editing, pathway reconstruction, and the overexpression of key enzymes involved in the sarpagine biosynthetic route can be employed in suitable host organisms, such as microorganisms or plant cell cultures. frontiersin.orgnih.govmdpi.com This could potentially lead to higher yields and more controlled production compared to traditional extraction from wild or cultivated plants. Furthermore, exploring the use of non-food biomass as feedstocks for engineered microbial systems could contribute to more cost-effective and environmentally friendly production methods. frontiersin.org

Development of Novel Asymmetric Synthetic Methodologies for Sarpagine Alkaloids

The structural complexity of sarpagine alkaloids presents significant challenges and opportunities for synthetic chemists. The development of novel asymmetric synthetic methodologies is a critical area for future research. Asymmetric synthesis allows for the production of specific enantiomers, which is often essential as biological activity can be highly stereoselective. nih.govresearchgate.net

Recent advancements in the total synthesis of sarpagine alkaloids and related structures have utilized key reactions such as the asymmetric Pictet-Spengler reaction and intramolecular cyclizations to construct the intricate polycyclic core. nih.govresearchgate.netsci-hub.seresearchgate.net Strategies starting from readily available chiral precursors, such as L-tryptophan or D-tryptophan, have enabled enantiospecific synthesis. researchgate.netsci-hub.seresearchgate.net Future efforts will likely focus on developing more efficient, convergent, and stereoselective routes, potentially employing novel catalytic systems or cascade reactions. researchgate.netspringernature.com The goal is to provide more accessible and versatile synthetic platforms for producing not only natural sarpagines but also novel analogues with potentially improved pharmacological properties. springernature.com

Deeper Elucidation of Complex Molecular Mechanisms of Biological Action

Despite the reported biological properties of sarpagine alkaloids, including 16-Episarpagine, their precise molecular mechanisms of action (MOA) and structure-activity relationships (SAR) remain largely underexplored. springernature.com Future research needs to focus on conducting in-depth pharmacological studies to unravel how these compounds interact with biological targets at the molecular level.

Techniques such as target identification assays, protein binding studies, and detailed cellular and biochemical experiments are necessary to define the specific pathways and molecules modulated by 16-Episarpagine. springernature.com Elucidating the SAR involves synthesizing and testing a range of structural analogues to understand which parts of the molecule are crucial for its activity. springernature.com This knowledge is vital for the rational design of new, more potent, and selective therapeutic agents based on the sarpagine scaffold. springernature.comfrontiersin.org

Integration of Computational Chemistry and In Silico Approaches for Rational Design and SAR Prediction

Computational chemistry and in silico approaches are becoming increasingly valuable tools in the study of natural products and drug discovery. nih.govbiorxiv.orgtsu.edu Their integration into research on 16-Episarpagine can significantly accelerate the discovery and optimization process.

Future research will leverage techniques such as molecular docking to predict the binding affinity and interaction modes of 16-Episarpagine and its analogues with potential biological targets. nih.govbiorxiv.org Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models correlating structural features with biological activity, guiding the design of new compounds with desired properties. tsu.edu Furthermore, in silico methods, including computational metabolomics and biotransformation prediction, can aid in identifying new sarpagine derivatives and understanding their metabolic fates. rsc.org These computational tools enable rational design strategies, reducing the need for extensive experimental synthesis and testing. nih.govbiorxiv.org

Investigation of Synergistic Effects with Other Natural Products and Synthetic Compounds

Natural products are often consumed as part of complex mixtures, such as in traditional medicines, where their effects may be synergistic. mdpi.comyydbzz.comyydbzz.com Future research should investigate the potential synergistic effects of 16-Episarpagine when combined with other natural products or synthetic compounds.

Studies exploring multi-component systems, such as the investigation of traditional medicine formulas containing 16-Episarpagine, can reveal beneficial interactions that enhance therapeutic efficacy or broaden the spectrum of activity. yydbzz.comyydbzz.com Understanding the mechanisms behind these synergistic effects, whether through multi-target modulation or improved bioavailability, is crucial. mdpi.comyydbzz.comyydbzz.com This research direction can provide a scientific basis for the use of 16-Episarpagine in combination therapies and potentially lead to the development of new multi-component formulations. mdpi.com

Q & A

Q. What analytical techniques are recommended for characterizing 16-Episarpagine’s structural identity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm stereochemistry and functional groups. Compare spectral data with published analogs (e.g., sarpagine derivatives) to resolve discrepancies in peak assignments .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Validate methods using a C18 column and isocratic elution (acetonitrile:water, 70:30 v/v) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) in positive-ion mode confirms molecular weight (e.g., [M+H]+ ion). Cross-reference with theoretical calculations for validation .

Q. How can researchers design reproducible synthesis protocols for 16-Episarpagine?

Methodological Answer:

- Stepwise Optimization: Use Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, catalyst loading). Document critical parameters (e.g., reflux time, solvent polarity) .

- Reference Standards: Compare intermediates with structurally validated compounds (e.g., via X-ray crystallography) to confirm regioselectivity .

- Reproducibility Checks: Include detailed supplementary materials (e.g., step-by-step procedures, spectral raw data) as per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Advanced Research Questions

Q. How should conflicting pharmacological data on 16-Episarpagine’s bioactivity be resolved?

Methodological Answer:

- Systematic Review: Conduct a meta-analysis of existing studies to identify variables causing discrepancies (e.g., cell line heterogeneity, assay protocols) .

- Dose-Response Validation: Replicate experiments across multiple models (e.g., in vitro vs. ex vivo) using standardized concentrations (IC50/EC50 curves) .

- Mechanistic Profiling: Combine target-based assays (e.g., receptor binding) with phenotypic screening to differentiate direct effects from off-target interactions .

Example Data Contradiction Analysis:

| Study | Model | Result | Potential Bias |

|---|---|---|---|

| A (2022) | HEK293 cells | EC50 = 10 µM | Overexpression artifact |

| B (2023) | Primary neurons | No activity | Low membrane permeability |

Q. What strategies are effective for elucidating 16-Episarpagine’s metabolic pathways?

Methodological Answer:

- Stable Isotope Labeling: Use 13C/15N-labeled analogs to track biotransformation products via LC-MS/MS .

- CYP450 Inhibition Assays: Screen against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolic enzymes .

- Computational Modeling: Apply in silico tools (e.g., molecular docking, QSAR) to predict metabolite structures and enzyme interactions .

Q. How can researchers address gaps in 16-Episarpagine’s structure-activity relationship (SAR)?

Methodological Answer:

- Analog Synthesis: Design derivatives with modifications at key positions (e.g., C-16 epimer, indole substitutions). Test for bioactivity shifts .

- Crystallography: Resolve 3D structures of ligand-target complexes to identify critical binding motifs .

- Data Integration: Use cheminformatics platforms (e.g., Schrödinger, MOE) to correlate structural features with activity trends .

Data Reporting & Integrity

Q. What are the best practices for reporting contradictory results in 16-Episarpagine studies?

Methodological Answer:

- Transparent Documentation: Clearly state experimental conditions (e.g., buffer pH, incubation time) to enable cross-study comparisons .

- Error Analysis: Quantify uncertainties (e.g., SEM in dose-response assays) and discuss their impact on conclusions .

- Pre-registration: Use platforms like Open Science Framework to pre-register hypotheses and methods, reducing selective reporting bias .

Q. How should researchers prioritize follow-up studies when preliminary data on 16-Episarpagine is inconclusive?

Methodological Answer:

- FINER Criteria: Evaluate feasibility, novelty, and relevance. For example:

- Collaborative Frameworks: Partner with labs specializing in complementary techniques (e.g., metabolomics, electrophysiology) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.